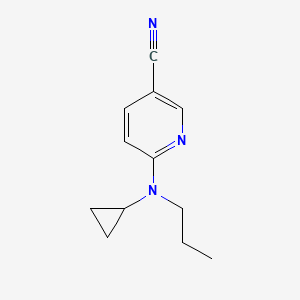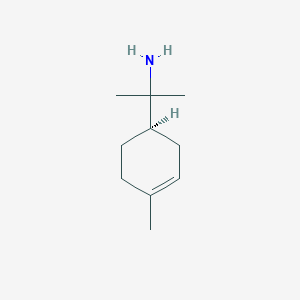
(R)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine is a chiral amine compound with a cyclohexene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexene ring, which can be derived from cyclohexanone through a series of reduction and alkylation reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine may involve:
Catalytic Hydrogenation: Using metal catalysts to achieve high yields and selectivity.
Continuous Flow Synthesis: To enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclohexene ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry
Materials Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine: The enantiomer of the compound with different biological activity.
Cyclohexylamine: A structurally related compound with different functional groups.
Uniqueness
®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of the cyclohexene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-amine |
InChI |
InChI=1S/C10H19N/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7,11H2,1-3H3/t9-/m0/s1 |
InChI Key |
LAVSBOJEEKTASF-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(C)N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
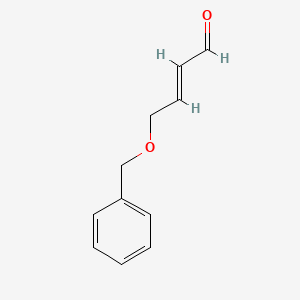
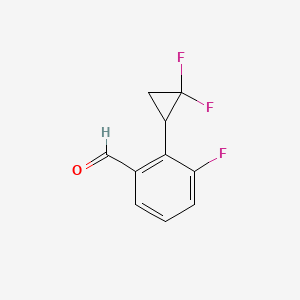
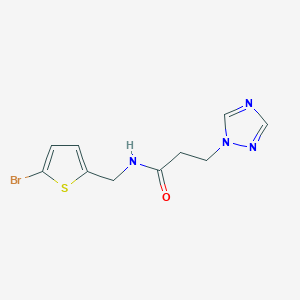
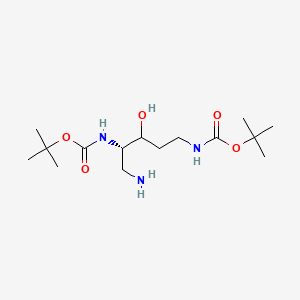
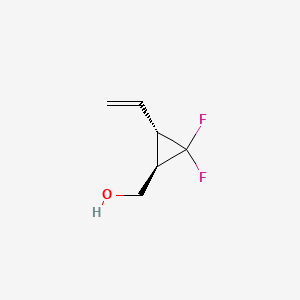
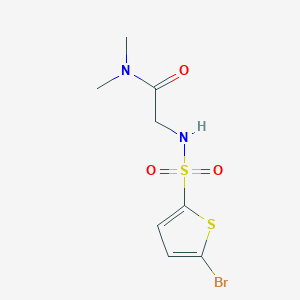
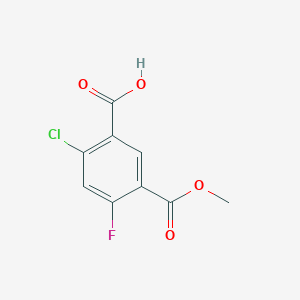
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)

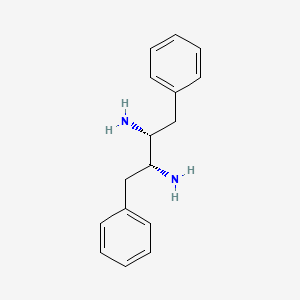
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
